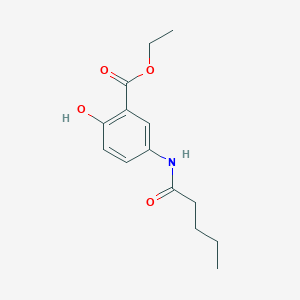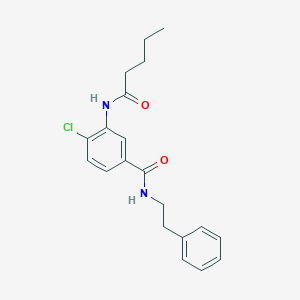![molecular formula C28H23ClN2O2 B308982 N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide](/img/structure/B308982.png)
N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide, also known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. Adenosine receptors are a class of G protein-coupled receptors that play a crucial role in various physiological processes, including sleep, inflammation, and immune response. DPCPX has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide acts as a selective antagonist of adenosine A1 receptors, which are widely distributed throughout the body. Adenosine A1 receptors are involved in the regulation of various physiological processes, including sleep, pain, and inflammation. N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide binds to the adenosine A1 receptor and blocks the binding of adenosine, which inhibits the downstream signaling pathways mediated by the receptor.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to increase wakefulness and reduce sleep in animal models. N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide has also been shown to reduce pain and inflammation in animal models. Additionally, N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide has been shown to protect against ischemia-reperfusion injury in the heart and brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide in lab experiments is its high selectivity and potency for adenosine A1 receptors. This allows researchers to study the specific effects of adenosine A1 receptor antagonism without affecting other receptors. However, one of the limitations of using N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide is its low solubility in aqueous solutions, which can make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for the study of N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide. One area of interest is the potential therapeutic applications of N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide in the treatment of various diseases such as Parkinson's disease, epilepsy, and ischemia-reperfusion injury. Another area of interest is the role of adenosine A1 receptors in regulating immune response and inflammation. Additionally, further studies are needed to elucidate the downstream signaling pathways mediated by adenosine A1 receptors and the potential effects of N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide on these pathways.
Méthodes De Synthèse
N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide can be synthesized using a multi-step process. The first step involves the reaction of 2-chloroaniline with 4-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield 2-chloro-4-nitrobenzoic acid. The nitro group is then reduced using a reducing agent such as tin(II) chloride to produce 2-chloro-4-aminobenzoic acid. The next step involves the reaction of 2-chloro-4-aminobenzoic acid with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine to yield N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzoic acid. Finally, the benzoyl group is converted into a benzamide group using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to yield N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide is widely used in scientific research to study the role of adenosine A1 receptors in various physiological processes. It has been shown to have potential applications in the treatment of various diseases such as Parkinson's disease, epilepsy, and ischemia-reperfusion injury. N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide has also been used to study the effects of adenosine A1 receptor antagonists on sleep, pain, and inflammation.
Propriétés
Nom du produit |
N-(2-chlorophenyl)-4-[(3,3-diphenylpropanoyl)amino]benzamide |
|---|---|
Formule moléculaire |
C28H23ClN2O2 |
Poids moléculaire |
454.9 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-4-(3,3-diphenylpropanoylamino)benzamide |
InChI |
InChI=1S/C28H23ClN2O2/c29-25-13-7-8-14-26(25)31-28(33)22-15-17-23(18-16-22)30-27(32)19-24(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-18,24H,19H2,(H,30,32)(H,31,33) |
Clé InChI |
YUHAWCLWEKMZTJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2,4-dimethylphenyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308903.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308904.png)
![4-chloro-N-(2,3-dimethylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308905.png)
![4-chloro-N-(4-fluorophenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308906.png)
![Methyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308908.png)
![N-(3-methylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308912.png)
![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)


